3-benzyl-5-phenyl-1H-pyrazole chemical structure and properties
3-benzyl-5-phenyl-1H-pyrazole chemical structure and properties
Technical Whitepaper: 3-Benzyl-5-phenyl-1H-pyrazole Subtitle: Structural Dynamics, Synthetic Pathways, and Pharmacological Versatility of a Privileged Scaffold
Executive Summary
This technical guide provides a comprehensive analysis of 3-benzyl-5-phenyl-1H-pyrazole , a nitrogen-heterocyclic scaffold exhibiting significant utility in medicinal chemistry. Characterized by its annular tautomerism and lipophilic pharmacophores, this structure serves as a critical core for developing inhibitors targeting RIP1 kinase (necroptosis modulation) and effectors of PDX-1 (insulin secretion). This document details the physicochemical properties, validated synthetic protocols, and biological mechanisms associated with this chemotype, designed for application scientists and drug discovery researchers.
Structural Chemistry & Physicochemical Properties
The core architecture of 3-benzyl-5-phenyl-1H-pyrazole consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (diazole). The molecule features two hydrophobic domains—a flexible benzyl arm at position 3 and a rigid phenyl ring at position 5—anchored by a polar hydrogen-bond donor/acceptor motif.
Annular Tautomerism
A defining characteristic of N-unsubstituted pyrazoles is annular tautomerism. In solution, the hydrogen atom oscillates between
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Tautomer A: 3-benzyl-5-phenyl-1H-pyrazole
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Tautomer B: 5-benzyl-3-phenyl-1H-pyrazole
While these are chemically identical in isolation due to rapid equilibrium, their binding modes in protein pockets differ significantly. Drug design must account for the specific tautomer stabilized by the target's active site residues (e.g., Asp or Glu residues stabilizing the protonated nitrogen).
Physicochemical Profile
The following data represents the consensus properties for the unsubstituted scaffold, essential for ADME prediction.
| Property | Value / Range | Significance |
| Molecular Formula | Core scaffold composition | |
| Molecular Weight | 234.30 g/mol | Fragment-like space; ideal for lead optimization |
| cLogP | 3.8 – 4.2 | High lipophilicity; suggests good membrane permeability but potential solubility issues |
| TPSA | ~28.7 Ų | Low polar surface area; indicates blood-brain barrier (BBB) penetration potential |
| H-Bond Donors | 1 | The -NH group (critical for hinge binding in kinases) |
| H-Bond Acceptors | 1 | The =N- atom |
| pKa (Pyrazolium) | ~2.5 | Weakly basic; remains neutral at physiological pH (7.[1]4) |
Synthetic Methodology
The most robust route for synthesizing 3-benzyl-5-phenyl-1H-pyrazole is the Claisen Condensation of acetophenone derivatives followed by Paal-Knorr Cyclization with hydrazine. This route avoids regioselectivity issues inherent in N-alkylation strategies.
Validated Synthetic Protocol
Reaction Scheme:
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Step A (C-C Bond Formation): Condensation of Acetophenone with Ethyl Phenylacetate.
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Step B (Cyclization): Reaction of the 1,3-diketone intermediate with Hydrazine Hydrate.
Figure 1: Two-step synthetic pathway via β-diketone intermediate.
Step-by-Step Protocol
Reagents:
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Acetophenone (1.0 eq)
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Ethyl Phenylacetate (1.1 eq)
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Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Sodium Ethoxide (NaOEt)
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Hydrazine Hydrate (1.2 eq)
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Solvents: Anhydrous THF, Ethanol (EtOH)
Procedure:
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Intermediate Synthesis (1,5-diphenylpentane-2,4-dione):
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Suspend NaH in anhydrous THF under nitrogen atmosphere at 0°C.
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Add Acetophenone dropwise; stir for 30 min to generate the enolate.
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Add Ethyl Phenylacetate dropwise.
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Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
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Quench with dilute HCl, extract with Ethyl Acetate, and concentrate to yield the β-diketone oil.
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Cyclization:
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Dissolve the crude β-diketone in Ethanol.
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Add Hydrazine Hydrate dropwise at room temperature.
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Heat to reflux for 2 hours.
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Cool to room temperature. The product often precipitates.
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, Hexane/EtOAc gradient).
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Critical Control Point: Maintain strictly anhydrous conditions in Step 1 to prevent hydrolysis of the ester before condensation.
Biological Applications & Mechanism of Action[3]
The 3-benzyl-5-phenyl-1H-pyrazole scaffold is a "privileged structure" in drug discovery, particularly for targeting kinases and metabolic regulators.
RIP1 Kinase Inhibition (Necroptosis)
Derivatives of 1-benzyl and 3-benzyl pyrazoles have been identified as inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase .[2]
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Mechanism: The pyrazole nitrogen (N-H) forms a hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. The benzyl group occupies the hydrophobic back-pocket (gatekeeper region), providing selectivity over other kinases.
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Therapeutic Relevance: Inhibition of RIP1 prevents necroptosis (programmed necrosis), offering therapeutic potential in pancreatitis and ischemia-reperfusion injury .
Modulation of Insulin Secretion (PDX-1)
Recent studies (e.g., Park et al.) highlight 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as agents that enhance glucose-stimulated insulin secretion (GSIS).
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Pathway: Activation of the upstream effector of PDX-1 (Pancreatic and Duodenal Homeobox 1).[3]
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Outcome: Increased insulin expression in pancreatic β-cells, positioning this scaffold as a lead for Type 2 Diabetes therapeutics.
Figure 2: Dual pharmacological signaling potential of the scaffold.
References
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RIP1 Kinase Inhibition
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Wang, Y., et al. (2015).[2] Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.
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Insulin Secretion & PDX-1
- Park, S., et al. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. European Journal of Medicinal Chemistry.
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Synthetic Methodology (General Pyrazole Synthesis)
- NIST Chemistry WebBook.
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Physicochemical Data
- PubChem Compound Summary for substituted analogs (used for property extrapol
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[1]
Sources
- 1. N-Benzyl-5-hydroxy-1-phenyl-1H-pyrazole-4-carboxamide | C17H15N3O2 | CID 139225656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
